molecular formula C11H14N2O B071978 N-Methylserotonin CAS No. 1134-01-6

N-Methylserotonin

Cat. No.: B071978
CAS No.: 1134-01-6
M. Wt: 190.24 g/mol
InChI Key: ASUSBMNYRHGZIG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Methylserotonin is a derivative of serotonin, a tryptamine alkaloid . It primarily targets several serotonin receptors, including the 5-HT7 and 5-HT1A receptors . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognition.

Mode of Action

This compound interacts with its targets by binding to the serotonin receptors with high affinity and selectivity . It displays agonist activity , meaning it can activate these receptors . In addition to its direct interaction with the serotonin receptors, this compound also acts as a selective serotonin reuptake inhibitor . This means it can increase the levels of serotonin in the brain by slowing the reuptake of serotonin into pre-synaptic cells, thereby enhancing the neurotransmission of serotonin.

Biochemical Pathways

This compound affects the serotonin signaling pathway. By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .

Pharmacokinetics

It is known that this compound can be found in various plants, animals, and fungi . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The activation of serotonin receptors by this compound can lead to various molecular and cellular effects. For instance, in a study, this compound, when orally administered to germ-free mice, reduced adiposity, altered liver glycogenesis, shortened gut transit time, and changed the expression of genes that regulate circadian rhythm in the liver and colon .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain gut microbiota can affect the release of this compound from orange fibers . In human studies, dose-dependent, orange-fiber-specific fecal accumulation of this compound positively correlated with levels of microbiome genes encoding enzymes that digest pectic glycans . This suggests that the gut microbiome and diet can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

N-Methylserotonin binds to several serotonin receptors, including the 5-HT7 and 5-HT1A receptors, with high affinity and selectivity, and displays agonist activity . It also acts as a selective serotonin reuptake inhibitor .

Cellular Effects

This compound has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It can reduce host body fat storage and improve liver sugar metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is released when mice colonized with human common gut microbes are given a diet containing orange fiber .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed to produce faster intestinal transit times when given to germ-free mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed to produce potential beneficial effects when given to mice .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It is released from orange fiber by specific human gut microbes .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is released when mice colonized with human common gut microbes are given a diet containing orange fiber .

Subcellular Localization

It is structurally similar to serotonin, a neurotransmitter that plays a key role in mood, sleep, and other critical functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylserotonin can be synthesized through the methylation of serotonin. The process involves the reaction of serotonin with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as orange fibers. The liberation of this compound from orange fibers is facilitated by human gut microbiota, including Bacteroides ovatus, which target pectins and release the compound .

Types of Reactions:

    Oxidation: this compound undergoes oxidation to form 5-hydroxyindole acetaldehyde, catalyzed by monoamine oxidase A (MAO-A).

    Reduction: Reduction reactions involving this compound are less common but may occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Serotonin: The parent compound from which N-Methylserotonin is derived. It is a key neurotransmitter involved in mood regulation, appetite, and sleep.

    Bufotenin: Another tryptamine derivative with similar receptor interactions but differing in its methylation pattern.

    5-Hydroxytryptophan: A precursor to serotonin, used as a dietary supplement to boost serotonin levels.

Uniqueness of this compound: this compound’s unique combination of receptor agonism and serotonin reuptake inhibition sets it apart from other similar compounds. Its presence in both natural sources and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

3-[2-(methylamino)ethyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUSBMNYRHGZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150396
Record name N-Methylserotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1134-01-6
Record name N-Methylserotonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylserotonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylserotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLSEROTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ25L5SJ6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Methylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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